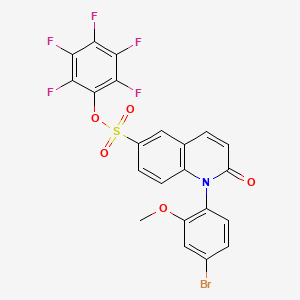
(S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate
Cat. No. B8417997
M. Wt: 576.3 g/mol
InChI Key: BFRLKTRVJCYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09212182B2
Procedure details


A solution of 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (57.89 g, 128 mmol) in 400 mL DCM was treated with 15 mL HOAc and 10 mL water and was cooled to 0° C. 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (25.2 g, 128 mmol) was added portionwise. After stirring for 30 minutes, an additional 0.5 equvalents of 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione was added portionwise. After stirring for an additional 30 minutes, the reaction mixture was then treated with pentafluorophenol (16.06 mL, 154 mmol) and was maintained at 0° C. triethylamine (71.3 mL, 512 mmol) was added dropwise via addition funnel over 30 minutes. The reaction mixture was diluted with DCM, washed with water, and the organics were dried over MgSO4 and concentrated. The crude residue was triturated with IPA then dried and collected yielding perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (58.7 g, 102 mmol, 80% yield) as a mixture of atrope isomers. m/z (ESI) 576.0 (M+H)+. The atropisomers were separated using supercritical fluid chromatography (SFC). The column used was (S,S) Whelk-O, 2×15 cm. The mobile phase was run under isocratic conditions; CO2 with 50% isopropanol to afford product as an off-white solid. First atropisomer (peak 1): (P)-perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (26.6 g, 46.2 mmol, 36.1% yield) 1H NMR (ACETONITRILE-d3) □: 8.33 (d, J=2.2 Hz, 1H), 8.01 (d, J=9.4 Hz, 1H), 7.85 (dd, J=9.1, 2.2 Hz, 1H), 7.47 (d, J=2.1 Hz, 1H), 7.39 (dd, J=8.3, 2.0 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 6.86 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.7 Hz, 1H), 3.73 (s, 3H). m/z (ESI) 576.0 (M+H)+. Second atropisomer (peak 2): (M)-perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (26.6 g, 46.2 mmol, 36.1% yield). 1H NMR (ACETONITRILE-d3): 8.33 (d, J=2.2 Hz, 1H), 8.00 (d, J=9.6 Hz, 1H), 7.85 (dd, J=9.0, 2.3 Hz, 1H), 7.46 (d, J=2.0 Hz, 1H), 7.38 (dd, J=8.3, 2.1 Hz, 1H), 7.22 (d, J=8.3 Hz, 1H), 6.86 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.6 Hz, 1H), 3.72 (s; 3H). m/z (ESI) 576.0 (M+H)+.
Quantity
57.89 g
Type
reactant
Reaction Step One




Quantity
25.2 g
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
C([S:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]([C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][C:20]=1[O:26][CH3:27])[C:14](=[O:28])[CH:13]=[CH:12]2)C1C=CC=CC=1.ClN1C(C)(C)C(=[O:37])N(Cl)C1=O.[F:40][C:41]1[C:46]([OH:47])=[C:45]([F:48])[C:44]([F:49])=[C:43]([F:50])[C:42]=1[F:51].C(N(CC)CC)C.[OH2:59]>C(Cl)Cl.CC(O)=O>[Br:25][C:22]1[CH:23]=[CH:24][C:19]([N:15]2[C:16]3[C:11](=[CH:10][C:9]([S:8]([O:47][C:46]4[C:41]([F:40])=[C:42]([F:51])[C:43]([F:50])=[C:44]([F:49])[C:45]=4[F:48])(=[O:37])=[O:59])=[CH:18][CH:17]=3)[CH:12]=[CH:13][C:14]2=[O:28])=[C:20]([O:26][CH3:27])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
57.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C2C=CC(N(C2=CC1)C1=C(C=C(C=C1)Br)OC)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
Step Four
|
Name
|
|
|
Quantity
|
16.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1O)F)F)F)F
|
Step Five
|
Name
|
|
|
Quantity
|
71.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise via addition funnel over 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organics were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was triturated with IPA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)N1C(C=CC2=CC(=CC=C12)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 102 mmol | |
| AMOUNT: MASS | 58.7 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
